molecular formula C5H6N6S4 B1226852 Bismerthiazol CAS No. 79319-85-0

Bismerthiazol

Cat. No. B1226852
CAS RN: 79319-85-0
M. Wt: 278.4 g/mol
InChI Key: RSNWORHVUOZYLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bismerthiazol and related compounds often involves the construction of complex molecular frameworks. For example, the versatile template 4-Bis(methylthio)methylene-2-phenyloxazol-5-one facilitates the synthesis of various 2-phenyl-3,4-substituted oxazoles, indicating the potential for creating bismerthiazol-related molecules through nucleophilic ring-opening reactions followed by cyclization processes (Misra & Ila, 2010).

Molecular Structure Analysis

Understanding bismerthiazol's molecular structure is key to grasping its function and reactivity. While specific studies on bismerthiazol's structure are scarce in the provided literature, analogous compounds have been extensively studied. For instance, the heterocyclic diradical benzo-1,2:4,5-bis(1,3,2-dithiazolyl) provides insights into the structural aspects of bismerthiazol-like molecules, including their electronic, molecular, and solid-state structures, which are fundamental to their reactivity and properties (Barclay et al., 1997).

Chemical Reactions and Properties

Bismerthiazol undergoes photodegradation, leading to the formation of various photoproducts with enhanced inhibitory activities against Xanthomonas oryzae pv. oryzae. This process illustrates bismerthiazol's chemical reactivity under light exposure and its potential environmental transformation (Liang et al., 2016).

Physical Properties Analysis

The physical properties of bismerthiazol, such as solubility, stability, and molecular interactions, are essential for its formulation and application. While specific data on bismerthiazol's physical properties were not highlighted, the synthesis and characterization of related compounds provide a foundation for understanding the factors that influence bismerthiazol's behavior in various environments and formulations.

Chemical Properties Analysis

The chemical properties of bismerthiazol, including its reactivity, degradation pathways, and interactions with biological targets, are central to its efficacy as a bactericide. The photochemical degradation study of bismerthiazol not only sheds light on its stability under sunlight but also on the structural characteristics of its degradation products and their biological activity (Liang et al., 2016).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Agricultural Science .

Methods of Application or Experimental Procedures

The method involves the exogenous application of Bismerthiazol on rice. This induces the biosynthesis of constitutive and/or elicited jasmonic acid (JA), jasmonoyl-isoleucine conjugate (JA-Ile), ethylene, and H2O2, but not salicylic acid . These activated signaling pathways alter the volatile profile of rice plants .

Results or Outcomes

The application of Bismerthiazol resulted in a change in the behavior of White-backed planthopper (WBPH, Sogatella furcifera) nymphs and gravid females. They showed a preference for feeding and/or oviposition on control plants, with better survival rates and more eggs laid than on Bismerthiazol-treated plants . Moreover, Bismerthiazol treatment also increased both the parasitism rate of WBPH eggs laid on plants in the field by Anagrus nilaparvatae, and also the resistance of rice to the brown planthopper (BPH) Nilaparvata lugens and the striped stem borer (SSB) Chilo suppressalis .

Application in Materials Science

Specific Scientific Field

This application falls under the field of Materials Science .

Summary of the Application

Bismerthiazol is a versatile chemical compound that finds applications in various fields, including materials science.

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures in materials science are not detailed in the available resources.

Results or Outcomes

The specific results or outcomes of Bismerthiazol’s application in materials science are not detailed in the available resources.

Application in Food Safety: Detection of Bismerthiazol in Cabbage

Specific Scientific Field

This application falls under the field of Food Safety .

Summary of the Application

Bismerthiazol is used in agriculture as a bactericide, and its residues can be found in food crops. Detecting these residues is important for ensuring food safety .

Methods of Application or Experimental Procedures

A method has been developed for the fast detection of Bismerthiazol in cabbage based on fluorescence . The method involves the use of soybean protein-capped gold nanoclusters, which have a high affinity to interact with Bismerthiazol .

Results or Outcomes

The method showed excellent selectivity over other common pesticides . The recoveries in several cabbage samples were between 101% and 135% , indicating good performance in practical applications .

Application in Plant Biology: Inducing Defense Responses in Rice

Specific Scientific Field

This application falls under the field of Plant Biology .

Summary of the Application

Bismerthiazol has been found to induce defense responses in rice against insect pests . It can be used as a chemical elicitor to enhance plant resistance .

Methods of Application or Experimental Procedures

The exogenous application of Bismerthiazol on rice induces the biosynthesis of constitutive and/or elicited jasmonic acid (JA), jasmonoyl-isoleucine conjugate (JA-Ile), ethylene, and H2O2, but not salicylic acid . These activated signaling pathways alter the volatile profile of rice plants .

Results or Outcomes

White-backed planthopper (WBPH, Sogatella furcifera) nymphs and gravid females showed a preference for feeding and/or oviposition on control plants: survival rates were better and more eggs were laid than on Bismerthiazol-treated plants . Moreover, Bismerthiazol treatment also increased both the parasitism rate of WBPH eggs laid on plants in the field by Anagrus nilaparvatae, and also the resistance of rice to the brown planthopper (BPH) Nilaparvata lugens and the striped stem borer (SSB) Chilo suppressalis .

properties

IUPAC Name

5-[[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)amino]methylamino]-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6S4/c12-4-10-8-2(14-4)6-1-7-3-9-11-5(13)15-3/h1H2,(H,6,8)(H,7,9)(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNWORHVUOZYLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(NC1=NNC(=S)S1)NC2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20229615
Record name Bismerthiazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20229615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bismerthiazol

CAS RN

79319-85-0
Record name Bismerthiazol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79319-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chuan HUA 018
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079319850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bismerthiazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20229615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
640
Citations
XF Zhu, Y Xu, D Peng, Y Zhang, TT Huang, JX Wang… - Crop Protection, 2013 - Elsevier
… induced bismerthiazol resistance identified in this study will serve as a base line for further studying bismerthiazol resistance in fields, and the current degree of bismerthiazol resistance …
Number of citations: 72 www.sciencedirect.com
P Zhou, X Mo, W Wang, X Chen, Y Lou - International Journal of …, 2018 - mdpi.com
… bismerthiazol had the most lethal effect on WBPH nymphs, we used this concentration of bismerthiazol … Bismerthiazol treatment alone significantly enhanced JA levels at 8 and 24 h after …
Number of citations: 13 www.mdpi.com
X Liang, Y Duan, X Yu, J Wang… - Pest management …, 2016 - Wiley Online Library
… Bismerthiazol is a commonly used bactericide against rice bacterial leaf blight in China. … ‐photolysed solution of bismerthiazol. Six photoproducts of bismerthiazol were characterised by …
Number of citations: 14 onlinelibrary.wiley.com
C Shen, H Wang, V Lazouskaya, Y Du, W Lu… - Journal of Contaminant …, 2015 - Elsevier
… bismerthiazol in saturated sand porous media both in the absence and presence of montmorillonite colloids. Results show that a fraction of bismerthiazol … complex of bismerthiazol …
Number of citations: 21 www.sciencedirect.com
Y Cheng, Y Zhang, R Pei, Y Xie, W Yao, Y Guo… - Analytical …, 2018 - jstage.jst.go.jp
… As little as 5 µg/mL bismerthiazol can be quantified. In addition, the sensor using SP-AuNCs showed a high selectivity towards bismerthiazol. We further detected the bismerthiazol in …
Number of citations: 14 www.jstage.jst.go.jp
X Yu, CM Armstrong, M Zhou, Y Duan - Phytopathology, 2016 - Am Phytopath Society
… bismerthiazol has been used to control rice bacterial blight (X. oryzae pv. oryzae). In this paper, we demonstrate that bismerthiazol … In addition, we found that bismerthiazol induced the …
Number of citations: 17 apsjournals.apsnet.org
Y Zhang, X Pan, Y Duan, X Zhu, X Ma, T Huang… - Australasian Plant …, 2015 - Springer
… -resistant mutants were isolated from the bismerthiazol-containing plate, but bismerthiazol-… that the bismerthiazol-resistant bacteria in vivo did not show bismerthiazol resistance in vitro…
Number of citations: 12 link.springer.com
C Shen, W Lu, Y Huang, J Wu, H Zhang - Chemical Engineering Journal, 2015 - Elsevier
… bismerthiazol from water. Batch experiments were performed to investigate the kinetics of removal of bismerthiazol by zerovalent iron at different bismerthiazol … to remove bismerthiazol …
Number of citations: 12 www.sciencedirect.com
J Wu, H Zhang, K Wang, C Wang - Environmental monitoring and …, 2014 - Springer
… For field experiments, the half-life of bismerthiazol was 2.4–2.5 … of bismerthiazol and its metabolite were less than 3.0 and 0.3 mg/kg in Chinese cabbage, respectively. No bismerthiazol …
Number of citations: 9 link.springer.com
S Guang-bin, Z Ming-guo - 农药学学报, 2001 - nyxxb.cn
… The fact that bismerthiazol has effect on induction of rice resistance to X . oryzae has been … obviously the protective efficacy of bismerthiazol. Bismerthiazol also has direct effect on …
Number of citations: 9 www.nyxxb.cn

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